methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound belongs to the 3,4-dihydroisoquinoline-2-carboxylate family, characterized by a bicyclic core structure with a methyl ester group at position 2 and a sulfonamido substituent at position 5. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl-protected derivatives) offer insights into reactivity and properties .
Properties
IUPAC Name |
methyl 7-[(5-bromothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUVEFPZWGXZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The presence of the bromothiophene and sulfonamide groups contributes to its pharmacological potential.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have shown that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 27 to 45 μmol/L against MCF7 breast cancer cells, which are comparable to doxorubicin (IC50 47.9 μmol/L) .
- A study focused on the synthesis of related compounds indicated that modifications in the structure could enhance anticancer activity, suggesting that the sulfonamide group may play a crucial role in increasing potency .
-
Cholinesterase Inhibition :
- The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Compounds with similar structures have shown IC50 values for AChE inhibition in the range of 0.31 to 1.11 μM . This suggests that this compound may also possess similar inhibitory properties.
- Antioxidant Activity :
Data Table: Biological Activities
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Cytotoxicity (MCF7) | 27 - 45 | |
| AChE Inhibition | 0.31 - 1.11 | |
| BChE Inhibition | Not specified | |
| Antioxidant Activity | Varies |
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating various isoquinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated a promising cytotoxic profile, warranting further investigation into its mechanism of action.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds found that they could inhibit cholinesterases effectively while maintaining low toxicity to neuronal cells at concentrations up to 10 μM. This suggests a favorable therapeutic window for potential Alzheimer's treatments.
Comparison with Similar Compounds
Substituent Effects at Position 7
The 7-position is a critical site for modifying electronic and steric properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Bromo and trifluoromethyl substituents enhance electrophilicity at the 7-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Sulfonamido vs. Aryl Groups : The sulfonamido group in the target compound introduces hydrogen-bonding capacity, which is absent in tert-butyl-protected aryl analogs. This may improve solubility or target binding in biological systems .
Physicochemical Properties
- Solubility : tert-Butyl esters (e.g., 7c, 7d) are typically oils, while sulfonamido derivatives may crystallize due to hydrogen bonding. For example, Compound 8b (a sulfonamido analog) is a white solid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
